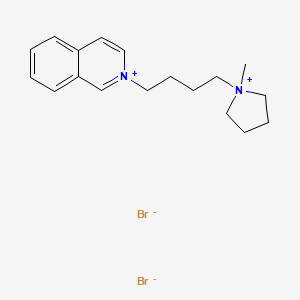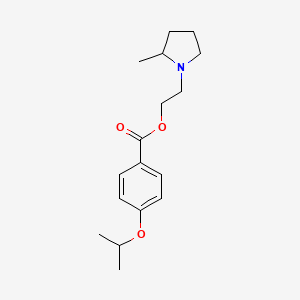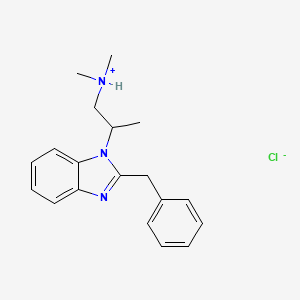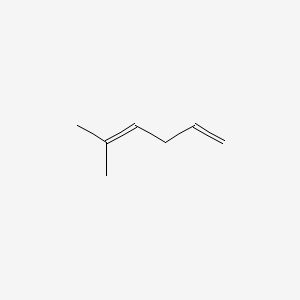
5-Methyl-1,4-hexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,4-hexadiene: is an organic compound with the molecular formula C7H12 It is a diene, meaning it contains two double bonds, and is characterized by the presence of a methyl group attached to the fourth carbon of the hexadiene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,4-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5-methyl-1,4-dichlorohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 5-methyl-1,4-hexanol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-Methyl-1,4-hexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as platinum or palladium results in the formation of 5-methylhexane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 5-Methylhexane.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
5-Methyl-1,4-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-1,4-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species and forming carbocation intermediates. These intermediates can then undergo further reactions to yield the final products.
類似化合物との比較
1,4-Hexadiene: Similar structure but lacks the methyl group at the fourth carbon.
2-Methyl-1,3-butadiene (Isoprene): A diene with a methyl group at the second carbon and double bonds at the first and third positions.
1,5-Hexadiene: Another diene with double bonds at the first and fifth positions.
Uniqueness of 5-Methyl-1,4-hexadiene: The presence of the methyl group at the fourth carbon in this compound imparts unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
763-88-2 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC名 |
5-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6H,1,5H2,2-3H3 |
InChIキー |
VSQLAQKFRFTMNS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



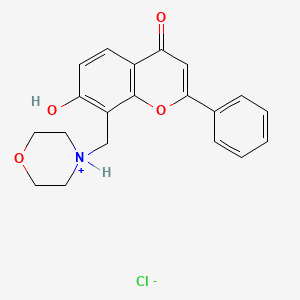
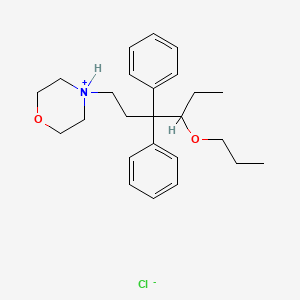


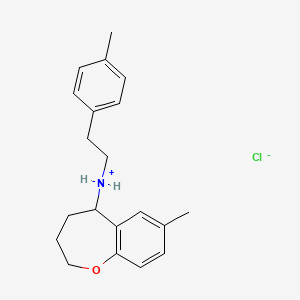
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

